Ro01-6128
Description
Overview of Glutamatergic Neurotransmission and its Role in the Central Nervous System
Glutamatergic neurotransmission is the primary mode of excitatory signaling in the mammalian central nervous system (CNS). physio-pedia.comresearchgate.net L-glutamate serves as the major excitatory neurotransmitter, mediating rapid synaptic transmission through ionotropic glutamate (B1630785) receptors (iGluRs) and slower, modulatory effects through metabotropic glutamate receptors (mGluRs). nih.govguidetopharmacology.orguni-regensburg.de This intricate system is crucial for a wide range of physiological processes, including learning, memory, synaptic plasticity, cognition, and pain perception. physio-pedia.comresearchgate.netwikipedia.orghellobio.com
Maintaining the precise concentration of glutamate in the synaptic cleft is critical for proper neuronal function and to prevent excitotoxicity, a process where excessive glutamate overstimulates neurons, leading to damage or death. physio-pedia.comuzh.chclevelandclinic.org This tight regulation is achieved by glutamate transporters located on both neurons and glial cells. uzh.ch Disruptions in glutamatergic signaling have been implicated in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, epilepsy, anxiety, depression, and schizophrenia. researchgate.netnih.govhellobio.comclevelandclinic.orgpatsnap.com
Mechanisms of mGluR Activation and Signal Transduction
mGluRs are activated by the binding of glutamate or other ligands to their extracellular Venus flytrap (VFT) domain. guidetopharmacology.orguni-regensburg.deabcam.cnpnas.orgbiorxiv.orgcsic.esresearchgate.netoup.com This binding induces a conformational change in the receptor dimer, which is then transmitted through the cysteine-rich domain (CRD) to the transmembrane domain (TMD). uni-regensburg.debiorxiv.orgoup.com The conformational change in the TMD facilitates the interaction with and activation of intracellular G proteins. nih.govguidetopharmacology.orguni-regensburg.depnas.org
The activated G protein, a heterotrimeric complex of α, β, and γ subunits, dissociates into Gα and Gβγ subunits, which then interact with various downstream effector molecules to initiate intracellular signaling cascades. nih.govabcam.cn As described in the previous sections, Group I mGluRs primarily couple to Gαq/11, activating the PLC pathway, while Group II and Group III mGluRs couple to Gαi/o, inhibiting adenylyl cyclase. patsnap.comabcam.cnmdpi.comijbs.comfrontiersin.orgportlandpress.comfrontiersin.orgnih.govnih.gov
Beyond the canonical G-protein signaling, mGluRs can also activate other pathways, including the mitogen-activated protein kinase (MAPK) pathway and phosphatidylinositol 3-kinase (PI3K) pathways. nih.govijbs.comfrontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net These diverse signaling mechanisms allow mGluRs to exert complex and varied modulatory effects on neuronal function, ranging from regulating ion channel activity to influencing gene expression and protein synthesis, ultimately impacting synaptic plasticity and neuronal excitability. wikipedia.orghellobio.comabcam.cnmdpi.comijbs.comfrontiersin.orgresearchgate.net
Orthosteric Agonist Binding
Orthosteric agonists, such as glutamate, bind to the primary ligand-binding site located within the extracellular VFT domain of the mGluR dimer. guidetopharmacology.orguni-regensburg.dewikipedia.orgbiorxiv.orgcsic.esoup.com This binding site is highly conserved among the different mGluR subtypes. uni-regensburg.de The binding of an orthosteric agonist stabilizes the closed conformation of the VFT domain, which is the active state that triggers the downstream signaling events. uni-regensburg.decsic.esoup.com
The affinity and potency of orthosteric agonists can vary between the mGluR groups and even among subtypes within a group. For example, while L-glutamate is the endogenous orthosteric agonist for all mGluRs, synthetic agonists have been developed that show selectivity for specific groups or subtypes. nih.govuni-regensburg.dewikipedia.org The binding of an orthosteric agonist directly initiates the conformational changes necessary for G-protein activation and subsequent intracellular signaling. uni-regensburg.debiorxiv.orgresearchgate.net
Allosteric Modulation of mGluRs
Allosteric modulation represents a mechanism by which the activity of mGluRs can be finely tuned. csic.es Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site where the endogenous ligand glutamate binds. csic.esbiorxiv.org This interaction can alter the receptor's conformation and subsequently influence the binding affinity or efficacy of the orthosteric agonist. nih.govuni-regensburg.de Allosteric modulation offers potential advantages over targeting the orthosteric site, including potentially greater receptor subtype selectivity and the ability to modulate the receptor's activity only when the endogenous neurotransmitter is present, thereby preserving the physiological pattern of receptor activation. csic.esnih.govresearchgate.net
Positive Allosteric Modulators (PAMs)
Positive allosteric modulators (PAMs) enhance the response of an mGluR to its orthosteric agonist, glutamate. patsnap.comcsic.esnih.gov They typically increase the potency and/or efficacy of glutamate, leading to an amplification of the receptor's signaling effects. biorxiv.orguni-regensburg.deresearchgate.net PAMs are thought to stabilize the active conformation of the receptor's transmembrane domain. csic.es The theoretical advantage of PAMs from a therapeutic standpoint is that they primarily modulate receptors that are already being activated by endogenous glutamate. researchgate.net
Ro 01-6128 is characterized as a positive allosteric modulator of mGluR1. caymanchem.commedchemexpress.com Research has demonstrated that Ro 01-6128 can potentiate glutamate-induced calcium release at rat mGluR1a. caymanchem.com Studies have shown that Ro 01-6128 increases the binding of the agonist [³H]quisqualate to recombinant rat mGlu1a receptors, indicating an increase in the receptor's affinity for the orthosteric ligand. researchgate.netnih.gov
Data on the activity of Ro 01-6128 includes its effect on glutamate-induced calcium release and the potentiation of S-DHPG effects in neurons.
| Assay | Receptor Subtype | Species | EC50 (nM) | Potentiation | Reference |
| Glutamate-induced calcium release | mGluR1a | Rat | 104, 104.2 | Potentiation | caymanchem.comresearchgate.net |
| S-DHPG-induced GIRK current potentiation | mGluR1 | Rat | 1100 (1.1 μM) | 333 ± 34% | nih.gov |
Ro 01-6128 has also been shown to activate ERK1/2 phosphorylation with an EC50 value of 248 nM and potentiate glutamate-induced cAMP production with an EC50 value of 21.5 μM. caymanchem.com
Negative Allosteric Modulators (NAMs)
Negative allosteric modulators (NAMs) reduce the activity of an mGluR. patsnap.comcsic.es They can decrease the potency or efficacy of the orthosteric agonist, or they can reduce the receptor's constitutive activity. researchgate.net NAMs are thought to stabilize the inactive conformation of the receptor. csic.es
Historical Context of mGluR1 Positive Allosteric Modulator Discovery
The discovery of allosteric modulators for mGluRs is intimately linked with the development of in vitro assays capable of characterizing their functional activity. nih.gov For Group I mGluRs, which are coupled to Gq proteins, cellular assays measuring IP3 turnover and intracellular calcium concentration were instrumental. nih.gov The adaptation of these functional assays for high-throughput screening allowed for the screening of large chemical libraries and the identification of numerous ligands acting at allosteric sites. nih.gov
Early efforts in mGluR ligand discovery focused on Group I and II receptors. researchgate.net The first described allosteric modulators of mGluRs included CPCCOEt, BAY36-7620, and MPEP, which acted as inverse agonists or non-competitive antagonists at mGlu1 and mGlu5 receptors. uni-regensburg.deresearchgate.net Shortly thereafter, in the early 2000s, a series of PAMs for mGluR1 were described. researchgate.netresearchgate.net Ro 01-6128, along with Ro 67-7476 and Ro 67-4853, were among the first allosteric potentiators identified for rat mGluR1 receptors. news-medical.netwindows.net These compounds represented different chemical classes, with Ro 01-6128 belonging to the carbamic esters. researchgate.netresearchgate.net
The discovery of these early mGluR1 PAMs, including Ro 01-6128, was significant as it demonstrated the feasibility of allosterically modulating this receptor subtype and highlighted that PAMs could interact with a site distinct from that of NAMs. researchgate.netresearchgate.net Studies using chimeric and mutated receptors helped to localize the transmembrane binding site of these allosteric ligands. nih.govnews-medical.net However, it was noted that Ro 01-6128 and Ro 67-7476 showed little to no effect on human mGlu1 receptor activation, whereas Ro 67-4853 demonstrated a pronounced enhancement, highlighting potential species differences. researchgate.netnews-medical.netwindows.net Despite this, the discovery and characterization of compounds like Ro 01-6128 were crucial steps in exploring the potential of mGluR1 as a therapeutic target and spurred further research into identifying allosteric modulators with improved properties, including activity at human receptors. researchgate.netresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(2,2-diphenylacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)18-16(19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSZPWZFQHSKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028585 | |
| Record name | Ethyl (diphenylacetyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302841-86-7 | |
| Record name | Ethyl N-(2,2-diphenylacetyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302841867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (diphenylacetyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL N-(2,2-DIPHENYLACETYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LS35GV3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ro 01 6128 As a Prototype Mglur1 Positive Allosteric Modulator
Origin and Development from High-Throughput Screening.
The identification of Ro 01-6128 originated from high-throughput screening (HTS) efforts aimed at discovering novel modulators of mGluR1. wikipedia.orgresearchgate.net These screens were designed to find compounds that could potentiate the signaling of mGluR1 in response to glutamate (B1630785). nih.gov The initial lead compounds, including the precursor to Ro 01-6128, were identified based on their ability to enhance calcium mobilization triggered by a submaximal concentration of glutamate. nih.gov Subsequent chemical modifications and optimization of these initial hits led to the development of compounds like Ro 01-6128. wikipedia.org
Structural Class: Carbamic Esters.
Ro 01-6128 belongs to the structural class of carbamic esters. wikipedia.orgresearchgate.net Specifically, its chemical name is ethyl diphenylacetylcarbamate. wikipedia.org This structural classification distinguishes it from other chemical series of mGluR1 PAMs identified concurrently. researchgate.net The carbamic ester structure contributes to its interaction with an allosteric site on the mGluR1 receptor, which is distinct from the orthosteric glutamate binding site. nih.govresearchgate.net
Comparison with Other Early mGluR1 PAMs (e.g., Ro 67-4853, Ro 67-7476).
Ro 01-6128 was discovered alongside other early mGluR1 PAMs, notably Ro 67-4853 and Ro 67-7476. wikipedia.orgnih.govresearchgate.net These compounds, while all acting as mGluR1 PAMs, represent different structural classes. Ro 67-7476 is a benzenesulfonylpyrrolidine derivative, and Ro 67-4853 is also a carbamic ester, specifically butyl (9H-xanthene-9-carbonyl)carbamate. nih.govresearchgate.net
Comparative studies have revealed differences in their pharmacological profiles and effects on various mGluR1-mediated signaling pathways. While all three compounds potentiate glutamate-induced calcium mobilization, their potencies can vary. Ro 67-4853 generally shows higher potency in potentiating glutamate responses compared to Ro 01-6128 and Ro 67-7476 in certain assays, such as calcium mobilization and cAMP production potentiation. nih.gov
Furthermore, these early PAMs demonstrated differential effects on distinct signaling cascades downstream of mGluR1 activation. For instance, in baby hamster kidney (BHK) cells expressing mGluR1a, Ro 01-6128, Ro 67-4853, and Ro 67-7476 were found to activate ERK1/2 phosphorylation and cAMP production in the absence of exogenously added agonist, in contrast to their lack of effect on basal calcium levels. nih.gov This highlights that mGluR1 PAMs can qualitatively differ in their modulation of various signaling pathways coupled to the receptor. nih.govmedchemexpress.cn
The EC₅₀ values reported for the potentiation of glutamate-induced calcium release at rat mGluR1a are approximately 104.2 nM for Ro 01-6128, 10.7 nM for Ro 67-4853, and 60.1 nM for Ro 67-7476. researchgate.net For ERK1/2 phosphorylation activation in the absence of exogenous agonist, the EC₅₀ values were approximately 247.9 nM for Ro 01-6128, 9.2 nM for Ro 67-4853, and 163.3 nM for Ro 67-7476. nih.gov Potentiation of glutamate-induced cAMP production showed EC₅₀ values around 21.5 µM for Ro 01-6128, with Ro 67-4853 and Ro 67-7476 also showing potentiation in the low micromolar range, albeit with different fold increases in potentiation. labscoop.comnih.gov
The binding sites of these early PAMs have been investigated, indicating that they interact with an allosteric site within the transmembrane region of mGluR1. nih.govresearchgate.net This site is distinct from the orthosteric glutamate binding site and also appears to be at least partially distinct from the binding site of some negative allosteric modulators (NAMs). nih.govresearchgate.net
The discovery and characterization of Ro 01-6128 and its contemporaries provided foundational knowledge regarding the allosteric modulation of mGluR1 and paved the way for the development of subsequent generations of mGluR1 PAMs with improved properties and selectivity. wikipedia.orgnih.govresearchgate.net
| Compound | Structural Class | Potentiation of Glutamate-Induced Ca²⁺ Release (rat mGluR1a EC₅₀) | Activation of ERK1/2 Phosphorylation (Basal, EC₅₀) | Potentiation of Glutamate-Induced cAMP Production (EC₅₀) |
| Ro 01-6128 | Carbamic Ester | ~104.2 nM researchgate.net | ~247.9 nM nih.gov | ~21.5 µM labscoop.com |
| Ro 67-4853 | Carbamic Ester | ~10.7 nM researchgate.net | ~9.2 nM nih.gov | Low micromolar range nih.gov |
| Ro 67-7476 | Benzenesulfonyl- | ~60.1 nM researchgate.nettocris.com | ~163.3 nM nih.gov | Low micromolar range nih.gov |
| pyrrolidine |
Molecular Pharmacology and Receptor Interaction Studies of Ro 01 6128
Binding Site Characterization
Allosteric modulators like Ro 01-6128 bind to sites on the receptor that are topographically distinct from the orthosteric site where the primary agonist, glutamate (B1630785), binds. sigmaaldrich.comresearchgate.net This allosteric binding site for Ro 01-6128 is located within the transmembrane domain of the mGluR1 receptor. researchgate.netnews-medical.netwindows.net
Interaction with the 7-Transmembrane Domain of mGluR1
Studies utilizing chimeric and mutated receptors have provided evidence supporting the localization of the binding site for mGluR1 positive allosteric modulators, including Ro 01-6128, within the 7-transmembrane (7TM) domain of the receptor. researchgate.netresearchgate.netnews-medical.netwindows.net This is in contrast to the orthosteric glutamate binding site, which is located in the large extracellular N-terminal domain (ATD). sigmaaldrich.comresearchgate.net Research has identified specific amino acids within the 7TM domain that are critical for the activity of these allosteric potentiators. For instance, valine at position 757 in transmembrane V of rat mGluR1a is crucial for the enhancing effect of multiple classes of allosteric mGluR1 potentiators, including Ro 01-6128. researchgate.netnih.gov
Overlap with CPCCOEt Binding Site
Research suggests that the binding site of Ro 01-6128 only partially overlaps with the binding site of CPCCOEt, a selective non-competitive mGluR1 antagonist. researchgate.netuni-regensburg.de CPCCOEt is also known to bind within the transmembrane domain of mGluR1. news-medical.netwindows.netuni-regensburg.de While both compounds interact with allosteric sites in the 7TM domain, their binding sites are not identical, indicating distinct but potentially adjacent or partially overlapping interaction regions. researchgate.netuni-regensburg.de
Mechanism of Allosteric Potentiation
As a positive allosteric modulator, Ro 01-6128 enhances the functional response of mGluR1 to glutamate. researchgate.netnih.govresearchgate.netuni-regensburg.defishersci.attocris.com This potentiation is characterized by an increase in the efficacy and/or potency of glutamate at the receptor. nih.gov
Potentiation of Glutamate-Induced Calcium Release
One of the key mechanisms by which Ro 01-6128 potentiates mGluR1 activity is by enhancing glutamate-induced calcium mobilization. labscoop.comtocris.comresearchgate.netresearchgate.netcaymanchem.com In cells expressing mGluR1a, Ro 01-6128 has been shown to induce a robust concentration-dependent increase in the response to glutamate as measured by calcium release. labscoop.comtocris.comresearchgate.netcaymanchem.com For example, Ro 01-6128 can potentiate glutamate-induced calcium release at rat mGluR1a with an EC₅₀ value of approximately 104 nM. labscoop.comtocris.comcaymanchem.com The maximum potentiation of glutamate-induced calcium release can be approximately 3- to 5-fold. researchgate.net
Leftward Shift in Agonist Concentration-Response Curves
A characteristic effect of positive allosteric modulators like Ro 01-6128 is the induction of a leftward shift in the concentration-response curve of the orthosteric agonist (glutamate). nih.govnih.govsigmaaldrich.comresearchgate.netfishersci.at This leftward shift indicates that a lower concentration of glutamate is required to achieve the same level of receptor activation in the presence of Ro 01-6128 compared to its absence. nih.govuam.es Studies in cells expressing mGluR1a have shown that fixed concentrations of Ro 01-6128 can shift the concentration-response curve of glutamate by approximately 2- to 3-fold. nih.govresearchgate.net This effect is consistent with Ro 01-6128 increasing the apparent potency of glutamate at the receptor. nih.gov
Data Tables
Based on the search results, here is a summary of EC₅₀ values for Ro 01-6128 in different assays:
| Assay | EC₅₀ Value | Receptor | Cell Type/System | Reference |
| Potentiation of Glutamate-induced Ca²⁺ Release | 223.8 ± 32.6 nM | mGluR1a | BHK cells | nih.gov |
| Potentiation of EC₂₀ Glutamate Response (Ca²⁺) | 104.2 ± 10.3 nM | mGluR1a | BHK cells | researchgate.net |
| Potentiation of Glutamate-induced Ca²⁺ Release | 104 nM | rat mGluR1a | Not specified (Product info) | labscoop.comtocris.comcaymanchem.com |
| Potentiation of Glutamate-induced cAMP Production | 21.5 ± 1.8 µM | mGluR1a | BHK cells | nih.gov |
| Potentiation of EC₂₀ Glutamate Response (cAMP) | 21.5 µM | mGluR1a | Not specified (Product info) | caymanchem.com |
| Activation of ERK1/2 phosphorylation | 248 nM | mGluR1 | Not specified (Product info) | labscoop.comcaymanchem.combioscience.co.uk |
| Potentiation of S-DHPG-induced currents | 1.1 µM | rmGlu1a | CA3 neurons | nih.govpnas.org |
Note: Values may vary slightly depending on the specific experimental conditions and system used.
Effects on Agonist Affinity (e.g., [3H]quisqualate)
Studies investigating the effects of Ro 01-6128 on agonist binding affinity have utilized radioligand binding assays, specifically with [³H]quisqualate, a high-affinity agonist for group I mGluRs. pnas.orgtocris.com Research has shown that Ro 01-6128 increases the affinity of [³H]quisqualate for recombinant rat mGlu1a receptors. researchgate.netpnas.orgdoi.org This effect is characterized by a decrease in the dissociation constant (Kd) for [³H]quisqualate binding in the presence of Ro 01-6128. pnas.org For instance, in saturation experiments, 10 µM Ro 01-6128 was found to induce approximately a 1.5-fold decrease in the Kd value for [³H]quisqualate binding to mGlu1a receptors. pnas.org Notably, Ro 01-6128 did not exhibit a significant effect on the maximum number of binding sites (Bmax) for [³H]quisqualate. researchgate.netpnas.orgdoi.org This suggests that Ro 01-6128 enhances the binding of the agonist without altering the total number of available receptor sites. researchgate.netpnas.orgdoi.org
| Compound | Agonist | Receptor | Effect on Kd ([³H]quisqualate) | Effect on Bmax ([³H]quisqualate) | Reference |
| Ro 01-6128 | [³H]quisqualate | rmGlu1a | ≈1.5-fold decrease | No significant effect | pnas.org |
| Ro 67-7476 | [³H]quisqualate | rmGlu1a | ≈2.3-fold decrease | Trend toward increase | pnas.org |
Agonist Activity and Differential Signal Transduction Modulation
While primarily characterized as a positive allosteric modulator that potentiates the effects of orthosteric agonists, Ro 01-6128 also exhibits direct agonist activity on certain mGluR1-mediated signaling pathways in the absence of exogenously added orthosteric agonist. caymanchem.comnih.gov This highlights its capacity for ligand-induced differential signaling, where a single compound can have distinct effects on various downstream signaling cascades coupled to the same receptor. nih.gov
Activation of ERK1/2 Phosphorylation
Ro 01-6128 has been shown to directly activate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) via mGluR1. caymanchem.comnih.govlabscoop.comcaymanchem.com This activation occurs even in the absence of added orthosteric agonists like glutamate. caymanchem.comnih.gov Studies in baby hamster kidney (BHK) cells stably expressing mGluR1a have demonstrated that Ro 01-6128 induces a concentration-dependent increase in ERK1/2 phosphorylation. nih.gov The reported EC₅₀ value for Ro 01-6128 in activating ERK1/2 phosphorylation is approximately 248 nM. caymanchem.comnih.govlabscoop.comcaymanchem.com This direct agonist effect on ERK1/2 phosphorylation is blocked by both orthosteric and allosteric mGluR1 antagonists. nih.gov
| Signaling Pathway | Agonist Activity (in absence of orthosteric agonist) | EC₅₀ (nM) | Reference |
| ERK1/2 Phosphorylation | Yes | 248 | caymanchem.comnih.govlabscoop.com |
Activation of cAMP Production and Adenylate Cyclase
Ro 01-6128 also demonstrates the ability to increase basal cyclic adenosine (B11128) monophosphate (cAMP) production and potentiate mGluR1 signaling to adenylate cyclase activation. nih.gov Adenylate cyclase is an enzyme that catalyzes the conversion of ATP to cAMP, a crucial second messenger in various signaling pathways. proteopedia.orgreactome.org In BHK cells expressing mGluR1a, Ro 01-6128 was found to activate cAMP production even without the presence of an orthosteric agonist. nih.gov Furthermore, Ro 01-6128 potentiates glutamate-induced cAMP production. caymanchem.comlabscoop.com The EC₅₀ value for Ro 01-6128 in potentiating glutamate-induced cAMP production is reported to be around 21.5 µM. caymanchem.comlabscoop.com While it can increase basal cAMP, its direct effect on basal levels was described as minimal in one study, potentiating basal cAMP by approximately 7%. nih.gov
| Signaling Pathway | Agonist Activity (in absence of orthosteric agonist) | Potentiation of Glutamate Response | EC₅₀ for Potentiation (µM) | Reference |
| cAMP Production | Yes (minimal basal increase) | Yes | 21.5 | caymanchem.comnih.govlabscoop.com |
Lack of Direct Agonist Activity on Basal Calcium Levels
In contrast to its direct effects on ERK1/2 phosphorylation and cAMP production, Ro 01-6128 does not exhibit direct agonist activity on basal intracellular calcium levels. researchgate.netnih.govresearchgate.net Studies measuring calcium mobilization in cells expressing mGluR1a have consistently shown that Ro 01-6128 alone does not increase basal calcium concentrations. researchgate.netnih.govresearchgate.net However, it effectively potentiates the increase in intracellular calcium induced by orthosteric agonists like glutamate. tocris.comresearchgate.netcaymanchem.comnih.govresearchgate.net This differential effect on calcium mobilization versus ERK1/2 phosphorylation and cAMP production highlights the functionally selective nature of Ro 01-6128's interaction with mGluR1. nih.gov
| Signaling Pathway | Agonist Activity (in absence of orthosteric agonist) | Potentiation of Orthosteric Agonist Response | Reference |
| Calcium Levels | No | Yes | researchgate.netnih.govresearchgate.net |
In Vitro and Cellular Research Methodologies and Findings
Cell Line Models for mGluR1 Activity Assessment.
Various cell line models are employed to study the activity of mGluR1 and the effects of compounds like Ro 01-6128. These models provide controlled environments to investigate receptor function.
Baby Hamster Kidney (BHK) Cells Stably Expressing mGluR1a.
Baby Hamster Kidney (BHK) cells stably expressing recombinant rat or human mGluR1a are a commonly used model system in the study of mGluR1 pharmacology. nih.govresearchgate.net These cells endogenously express the signaling machinery coupled to mGluR1, making them suitable for functional assays. Studies in BHK cells expressing mGluR1a have shown that Ro 01-6128 can potentiate glutamate-induced activation of mGluR1. nih.govresearchgate.net
Studies on Mutant mGlu1 Receptors Derived from GRM1 Mutations.
Research also extends to studying the effects of compounds like Ro 01-6128 on mutant mGlu1 receptors. These mutant receptors can be derived from mutations in the GRM1 gene, which encodes mGluR1, and have been associated with neurological conditions such as cerebellar ataxia and schizophrenia. acs.orggenecards.orgnih.govumassmed.eduumassmed.edu Stable cell lines expressing these mutant mGluR1 receptors are generated to assess their pharmacological properties and the potential of PAMs to modulate their function. acs.orgnih.gov Studies have indicated that some mutant mGluR1 receptors display reduced calcium signaling, and mGluR1 PAMs, including those structurally related to Ro 01-6128, can potentially modulate these decreased calcium responses in these cell lines. acs.orgnih.gov
Functional Assays for Receptor Activation.
To evaluate the functional consequences of mGluR1 activation by compounds like Ro 01-6128, various functional assays are utilized. These assays measure downstream signaling events triggered by receptor activation.
Calcium Mobilization Assays.
Calcium mobilization assays are frequently used to measure mGluR1 activity, as mGluR1 is coupled to Gαq proteins, which activate phospholipase C and lead to the release of intracellular calcium. medchemexpress.comnih.govmdpi.com In BHK cells expressing mGluR1a, Ro 01-6128 has been shown to potentiate glutamate-induced calcium release. labscoop.comnih.govresearchgate.netcaymanchem.com While Ro 01-6128 alone may not significantly increase basal calcium levels, it causes a leftward shift in the concentration-response curve of glutamate (B1630785), indicating increased potency of the endogenous agonist in the presence of the PAM. nih.gov
Data from calcium mobilization assays in BHK cells expressing rat mGluR1a demonstrate the potentiation effect of Ro 01-6128 on glutamate-induced calcium release. researchgate.net
| Compound | EC₅₀ (nM) ± S.E.M. (Potentiation of Glutamate-Induced Calcium Release) researchgate.net |
| Ro 01-6128 | 104.2 ± 10.3 researchgate.net |
| Ro 67-4853 | 10.7 ± 1.2 researchgate.net |
| Ro 67-7476 | 60.1 ± 3.4 researchgate.net |
Another study reported an EC₅₀ value of 223.8 ± 32.6 nM for Ro 01-6128 in potentiating threshold responses to glutamate in calcium mobilization assays using BHK cells stably expressing mGluR1a. nih.gov The maximum potentiation observed was approximately 2-fold with Ro 01-6128 at 1 µM in the presence of a range of glutamate concentrations. nih.gov
cAMP Production Measurements.
mGluR1 can also signal through pathways involving adenylyl cyclase and cyclic AMP (cAMP) production, although this coupling can be system-dependent. nih.gov Studies in BHK cells stably expressing mGluR1a have investigated the effects of Ro 01-6128 on cAMP production. Ro 01-6128 has been found to potentiate glutamate-induced cAMP production. labscoop.comnih.govcaymanchem.comcaymanchem.com Interestingly, some mGluR1 PAMs, including Ro 01-6128, were also found to activate cAMP production in the absence of exogenously added agonist. nih.gov
Initial studies showed that 500 nM Ro 01-6128 potentiated glutamate-induced cAMP production by approximately 3-fold. nih.gov The EC₅₀ value for glutamate in the absence of a PAM was 32.08 ± 0.96 µM, which shifted to 10.50 ± 2.29 µM in the presence of 500 nM Ro 01-6128. nih.gov Another source reported an EC₅₀ value of 21.5 μM for Ro 01-6128 in potentiating glutamate-induced cAMP production. labscoop.comcaymanchem.comsapphire-usa.com
Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation Assays.
Activation of mGluR1 can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Assays measuring ERK1/2 phosphorylation are used to assess this signaling pathway. Ro 01-6128 has been shown to activate ERK1/2 phosphorylation in the absence of exogenously added agonist in BHK cells expressing mGluR1a. labscoop.comnih.govcaymanchem.com This effect was blocked by both orthosteric and allosteric mGluR1 antagonists. nih.gov
The EC₅₀ value for Ro 01-6128 in activating ERK1/2 phosphorylation was reported as 247.9 ± 50.6 nM. nih.gov Another source provided a similar EC₅₀ value of 248 nM for Ro 01-6128 in activating ERK1/2 phosphorylation in the absence of exogenous glutamate. labscoop.comcaymanchem.combioscience.co.uk These findings suggest that Ro 01-6128 can act as a direct agonist for mGluR1-mediated ERK1/2 phosphorylation. nih.gov
Electrophysiological Studies.
Electrophysiological studies have been crucial in understanding the functional impact of Ro 01-6128 on neuronal activity, particularly its modulation of mGluR1-mediated responses. These studies often involve recording electrical signals from cells or tissues in the presence of the compound.
Whole-Cell Patch Clamp Recordings in CA3 Neurons.
Whole-cell voltage-clamp recordings have been performed on freshly dissociated CA3 neurons to examine the effects of Ro 01-6128 nih.govpnas.org. This technique allows for precise measurement of ion currents across the cell membrane, providing insights into the compound's influence on neuronal excitability and synaptic transmission. In these studies, the potentiation of responses evoked by mGluR1 agonists, such as S-DHPG, has been a key focus nih.govpnas.org. Ro 01-6128 was found to potentiate the inhibitory effect of S-DHPG on these neurons nih.gov.
Analysis of Voltage-Gated Calcium Channel Inhibition.
Activation of group I mGlu receptors is known to inhibit voltage-gated Ca2+ channel currents (VGCCs) in hippocampal CA3 neurons nih.govpnas.org. Investigations into the effect of Ro 01-6128 have shown that it can enhance this inhibitory effect induced by mGluR1 agonists like S-DHPG nih.govpnas.org. For instance, Ro 01-6128 (10 µM) potentiated the inhibitory effect of S-DHPG, although it was largely devoid of effect when applied alone nih.gov. At a higher concentration (10 µM), Ro 01-6128 showed only a slight inhibition of VGCCs in the absence of S-DHPG nih.gov. The enhancing effect of Ro 01-6128 on VGCC inhibition by S-DHPG was also observed in the presence of antagonists for ionotropic glutamate receptors researchgate.net.
Concentration-Response Curve Analysis and EC50 Determinations.
Concentration-response curves are fundamental in pharmacology for quantifying the potency and efficacy of a compound patsnap.comsigmaaldrich.comyoutube.com. For Ro 01-6128, these curves have been generated to assess its ability to potentiate mGluR1-mediated responses across a range of concentrations nih.govpnas.orgnih.gov. The half maximal effective concentration (EC50) is a key parameter derived from these curves, representing the concentration of the compound that produces 50% of its maximal effect patsnap.comgraphpad.com.
Studies have reported EC50 values for Ro 01-6128 in various experimental setups, reflecting its potency as an mGluR1 PAM. In freshly dissociated CA3 neurons, concentration-response curves for the enhancement of the S-DHPG response by Ro 01-6128 were generated, yielding an EC50 value of 1.1 µM nih.govpnas.org. In cells expressing recombinant rat mGluR1a receptors, Ro 01-6128 potentiated glutamate-induced currents with a pEC50 value of 6.68 ± 0.12, which corresponds to an EC50 of approximately 209 nM pnas.org. Another study using calcium mobilization assays in BHK cells stably expressing mGluR1a reported an EC50 value of 104.2 ± 10.3 nM for the potentiation of glutamate-induced calcium release by Ro 01-6128 researchgate.net. In the same cell line, when assessing the potentiation of responses to an EC20 concentration of glutamate (10 µM), the EC50 value for Ro 01-6128 was reported as 223.8 ± 32.6 nM nih.gov.
These studies demonstrate that Ro 01-6128 potentiates agonist-stimulated mGluR1 responses in a concentration-dependent manner, leading to leftward shifts in the agonist concentration-response curves and increases in maximum efficacy nih.govpnas.orgnih.govnih.gov.
| System | Agonist | Response Measured | EC50 (approximate) | Source |
| Freshly dissociated CA3 neurons | S-DHPG | Potentiation of inhibition of VGCCs | 1.1 µM | nih.govpnas.org |
| Recombinant rat mGluR1a (expression system not specified) | Glutamate | Potentiation of currents | 209 nM | pnas.org |
| BHK cells expressing mGluR1a | Glutamate | Potentiation of calcium release | 104.2 nM | researchgate.net |
| BHK cells expressing mGluR1a | Glutamate (EC20) | Potentiation of responses | 223.8 nM | nih.gov |
Investigating Species Differences in mGluR1 Activation.
Research into mGluR1 PAMs, including Ro 01-6128, has revealed notable species differences in their activity nih.govresearchgate.netacs.orgresearchgate.net. These differences are a significant consideration in the development of compounds targeting mGluR1. Among the early mGluR1 PAMs identified, which included Ro 01-6128, Ro 67-4853, and Ro 67-7476, not all compounds were equally active at both human and rat mGluR1 nih.govacs.org. Specifically, studies indicated that while some compounds were active at rat mGluR1, their activity at human mGluR1 was diminished or absent nih.govresearchgate.netacs.orgresearchgate.net. It has been reported that Ro 01-6128 and Ro 67-7476 were inactive on human mGlu1, whereas Ro 67-4853 showed enhancing effects on glutamate efficacy at human mGlu1 researchgate.net. This highlights a "rat/human species disconnect" observed with multiple mGluR1 allosteric modulator chemotypes nih.govacs.org.
Preclinical and Translational Research Perspectives
Therapeutic Potential of mGluR1 PAMs in Neurological and Psychiatric Disorders. Subtype-specific activators of metabotropic glutamate (B1630785) receptors, including mGluR1 PAMs like Ro 01-6128, are being investigated for their potential as novel treatments for a range of psychiatric and neurological disorders.nih.govnih.govnih.govResearch suggests that ligands targeting specific mGluR subtypes may alleviate symptoms in various central nervous system (CNS) disorders.nih.govmdpi.com
Preclinical studies have indicated the potential utility of allosteric modulators of G protein-coupled receptors (GPCRs), including mGluR1 PAMs, in several CNS disorders. researchgate.net These include neurodegenerative diseases and psychiatric or neurobehavioral conditions. researchgate.net
In vitro studies using baby hamster kidney (BHK) cells stably expressing mGluR1a have demonstrated that Ro 01-6128 can potentiate glutamate-induced activation of the receptor. nih.govnih.gov Specifically, at a concentration of 500 nM, Ro 01-6128 was shown to potentiate glutamate-induced cAMP production by approximately 3-fold. nih.gov It also induced a leftward shift in the concentration-response curve of glutamate for calcium mobilization and cAMP production. nih.govnih.gov Furthermore, Ro 01-6128 has been observed to act as a direct agonist for mGluR1 signaling as measured by the phosphorylation of ERK1/2. nih.gov
However, it is important to note that studies have shown species differences in the activity of some mGluR1 PAMs, including Ro 01-6128, with a lack of effect observed on human mGluR1 receptor activation compared to rat mGluR1. news-medical.netacs.org
Here is a summary of some in vitro findings for Ro 01-6128:
| Assay | Concentration | Effect on Glutamate Response | Fold Potentiation (cAMP) | EC50 (Glutamate + PAM) | Agonist Activity (ERK1/2) |
| cAMP Production (BHK cells) | 500 nM | Potentiation | ~3-fold | 10.50 ± 2.29 µM | Increase basal cAMP (~7%) nih.gov |
| Calcium Mobilization (BHK cells) | 1 µM | Leftward shift (~2-fold) | Not applicable | Not specified | No effect on basal Ca2+ nih.gov |
| ERK1/2 Phosphorylation (BHK cells) | 1 µM | Not applicable | Not applicable | Not applicable | Direct agonist activity nih.gov |
Schizophrenia. Aberrant glutamatergic transmission is associated with numerous neurological disorders, including schizophrenia, making glutamate receptors significant therapeutic targets.cnrs.fresrf.frRare, deleterious mutations in the GRM1 gene, which encodes mGluR1, have been identified in schizophrenic patients, suggesting a potential link between mGluR1 dysfunction and the disorder.acs.orgnih.govStudies have shown that some mutant mGluR1 receptors found in schizophrenic patients display a loss of function.nih.gov
Employing mGluR1 PAMs from multiple chemotypes, research has demonstrated that these mutant receptors can be potentiated by small molecules, and in some cases, efficacy can be restored to levels comparable to wild-type mGluR1 receptors. nih.gov This suggests that deficits in patients with schizophrenia due to these mutations may be amenable to intervention with an mGluR1 PAM. nih.gov However, the provided search results also indicate that in wild-type animals, mGluR1 NAMs are efficacious in classic models predictive of antipsychotic activity, whereas mGluR1 PAMs have shown no effect or slight potentiation in these models. nih.gov This highlights the heterogeneity of schizophrenia and the potential importance of patient selection strategies based on genotype. nih.gov While Ro 01-6128 is identified as an early mGluR1 PAM acs.orgnih.gov, detailed specific preclinical findings for Ro 01-6128 in schizophrenia models were not extensively provided.
Epilepsy. Dysfunctions of glutamatergic neurotransmission have been implicated in various neurological disorders, including epilepsy.nih.govModulating mGluR function has gained interest as a potential therapeutic strategy for disorders associated with glutamatergic dysfunction.nih.govGroup I mGluRs, including mGluR1, have been reported as potential drug targets for the treatment of diseases such as epilepsy.researchgate.netGroup II receptor agonists and positive allosteric modulators have shown effectiveness in animal models of epilepsy.sigmaaldrich.comWhile mGluR1 is mentioned in the context of epilepsynih.govmdpi.comCurrent time information in Washington, DC, US.researchgate.netmedchemexpress.com, specific detailed preclinical research findings on Ro 01-6128 for epilepsy were not provided in the search results.
Preclinical Models and Behavioral Studies
Preclinical studies utilizing mGluR1 PAMs have employed various behavioral models to investigate their potential therapeutic effects. While specific detailed behavioral data for Ro 01-6128 in isolation are not extensively reported in the provided context, the compound is representative of early mGluR1 PAMs used in such investigations.
The amphetamine-induced hyperlocomotion model is a common preclinical assay used to assess potential antipsychotic activity. nih.gov This model involves administering amphetamine to rodents, which leads to increased locomotor activity. Compounds that reduce this hyperactivity are considered to have potential antipsychotic-like effects. nih.gov While the direct effect of Ro 01-6128 in this specific model is not detailed in the provided information, other mGluR1 PAMs, such as VU6004909 and VU6033685, have demonstrated efficacy in reducing amphetamine-induced hyperlocomotion in rats and mice, suggesting a potential mechanism involving the modulation of striatal dopamine (B1211576) release. nih.govacs.orgacs.org This effect is sometimes reported to be endocannabinoid-dependent for certain mGluR1 PAMs. acs.orgresearchgate.net
Considerations for Drug Development
The development of mGluR1 PAMs for therapeutic use has faced several challenges. Early compounds, including Ro 01-6128 and other first-generation mGluR1 PAMs, highlighted key areas for improvement in subsequent drug discovery efforts. nih.govresearchgate.netresearchgate.net
A significant challenge with early mGluR1 PAMs was their unfavorable drug metabolism and pharmacokinetic (DMPK) profiles. nih.govresearchgate.netresearchgate.net These issues included moderate to high clearance in rodent species, mixed cytochrome P450 (CYP) profiles, and in some cases, plasma instability. nih.gov For example, some early mGluR1 PAMs showed poor central nervous system (CNS) penetration. nih.gov These limitations restricted their utility as robust in vivo tool compounds for preclinical studies. nih.govresearchgate.netresearchgate.net
Achieving high selectivity for the mGluR1 subtype over other mGluR subtypes, particularly mGluR5 (also a group I mGluR), has been a crucial aspect of drug development. nih.govnih.govresearchgate.net While Ro 01-6128 is described as a selective mGluR1 PAM, the development of later-generation compounds has continued to emphasize and improve subtype selectivity to minimize potential off-target effects and associated liabilities. nih.govresearchgate.netresearchgate.net Early orthosteric agonists for group I mGluRs often lacked this selectivity, leading to undesirable effects like excitotoxicity. nih.govnih.gov Allosteric modulation offers a pathway to achieve greater subtype selectivity. nih.govresearchgate.net
For compounds targeting CNS disorders, adequate blood-brain barrier (BBB) penetration is essential to reach the site of action in the brain. nih.govnih.gov Early mGluR1 PAMs, such as one of the first-generation compounds (compound 5 mentioned in a source, chemically related to Ro 01-6128 as they were developed by the same group), exhibited poor CNS penetration with a brain-to-plasma ratio (Kp) less than 0.3. nih.gov Improving BBB penetration has been a key focus in the development of later-generation mGluR1 PAMs to ensure sufficient brain exposure for therapeutic efficacy. researchgate.netresearchgate.netmedchemexpress.com
Future Directions and Unexplored Avenues in Ro 01 6128 Research
Further Elucidation of Differential Signaling Pathways
Studies have indicated that Ro 01-6128, along with other mGluR1 PAMs like Ro 67-4853 and Ro 67-7476, can differentially modulate distinct signaling pathways coupled to mGluR1. nih.govnih.gov Specifically, research in baby hamster kidney (BHK) cells expressing mGluR1a demonstrated that these PAMs have qualitatively different effects on calcium mobilization, ERK1/2 phosphorylation, and cAMP production. nih.govnih.gov While Ro 01-6128 potentiates glutamate-induced calcium release, it can activate ERK1/2 phosphorylation and cAMP production even in the absence of exogenously added glutamate (B1630785). nih.govnih.gov This suggests that Ro 01-6128 can act as a direct agonist for certain pathways while acting as a potentiator for others. nih.gov
Further research is needed to fully characterize the nuances of this differential signaling. This includes investigating the precise molecular mechanisms by which Ro 01-6128 selectively influences these pathways. Understanding the downstream effects and the context-dependent nature of these signaling biases is crucial. Future studies should aim to:
Detailed research findings have shown that Ro 01-6128 potentiated glutamate-induced calcium release with an EC₅₀ value of 104.2 nM at rat mGluR1a. tocris.comcaymanchem.com It also activated ERK1/2 phosphorylation with an EC₅₀ of 248 nM in the absence of added glutamate and potentiated glutamate-induced cAMP production with an EC₅₀ of 21.5 µM. nih.govcaymanchem.com
| Signaling Pathway | Ro 01-6128 Effect | EC₅₀ (where applicable) |
|---|---|---|
| Glutamate-induced Ca²⁺ | Potentiation | 104.2 nM (rat mGluR1a) |
| Basal ERK1/2 Phosphorylation | Activation (agonist-independent) | 248 nM |
| Glutamate-induced cAMP | Potentiation | 21.5 µM |
| Basal cAMP Production | Increase (agonist-independent) | Not specified |
Comprehensive In Vivo Studies on Ro 01-6128 (where applicable and non-exclusionary)
While Ro 01-6128 has been utilized in scientific research as a tool compound, comprehensive in vivo studies characterizing its effects are necessary to understand its potential physiological and behavioral impacts. wikipedia.org Although some studies have used Ro 01-6128 to investigate mGluR1 function in neuronal preparations like rat hippocampal CA3 neurons, its broader in vivo profile remains less explored compared to later-generation mGluR1 PAMs. nih.gov
Future in vivo research should focus on:
Early findings in rat hippocampal CA3 neurons showed that Ro 01-6128 (10 µM) potentiated the inhibitory effect of S-DHPG on voltage-gated Ca²⁺ channel currents, with a mean potentiation of 227 ± 21%. nih.gov
Exploration of Structure-Activity Relationships for Improved Potency and Selectivity
Ro 01-6128 is a prototype compound within the class of diphenylacetyl- and (9H-xanthene-9-carbonyl)-carbamic acid esters that act as positive allosteric modulators of mGluR1. researchgate.netresearchgate.net While it demonstrated activity at rat mGluR1a, it showed little or no effect on human mGluR1 activation, highlighting potential species differences. researchgate.netacs.org Further exploration of the structure-activity relationship (SAR) is essential to develop analogs with improved potency, selectivity for human mGluR1, and enhanced pharmacological properties. wikipedia.org
Future SAR studies should involve:
Investigation of Long-Term Effects and Chronic Administration
Most published research on Ro 01-6128 has focused on acute effects in in vitro or ex vivo preparations. nih.govnih.gov To assess its potential as a research tool for studying chronic conditions or its translational relevance, investigations into the long-term effects of Ro 01-6128 and the consequences of chronic administration are needed.
Future research should address:
Combinatorial Approaches with Other Pharmacological Agents
Given the complex nature of neurological and psychiatric disorders, exploring the effects of Ro 01-6128 in combination with other pharmacological agents could reveal synergistic or additive effects.
Future research could investigate:
Advanced Imaging Techniques for Receptor Occupancy and Functional Readouts
Applying advanced imaging techniques can provide valuable insights into the in vivo pharmacology of Ro 01-6128. Techniques such as Positron Emission Tomography (PET) could be utilized to determine receptor occupancy of mGluR1 by Ro 01-6128 in the brain. veeva.comcreative-biolabs.com
Future research should consider:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
